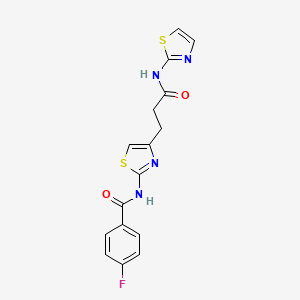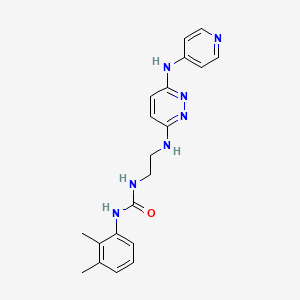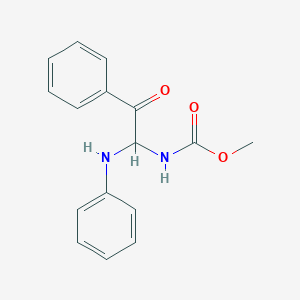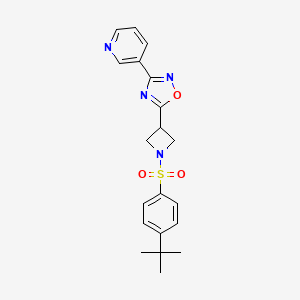
5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with the following properties:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
- CAS Number : 1325686-17-6
- Appearance : White or colorless solid
- Solubility : Highly soluble in water and other polar solvents
Synthesis Analysis
- The synthetic routes for this compound are not explicitly mentioned in the available information.
Molecular Structure Analysis
- The compound consists of an imidazole ring (1,3-diazole) with additional substituents.
- The presence of the sulfonyl group and the tert-butylphenyl group contributes to its structure.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not provided in the available data.
Physical And Chemical Properties Analysis
- The compound is a white or colorless solid.
- It is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Research has demonstrated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. The study aimed to enhance the biological activity of 1,3,4-oxadiazole derivatives through the incorporation of a tetrahydropyridine (THP) moiety, known for its potential in improving pharmacological profiles. This approach led to the development of novel compounds evaluated for their cytotoxicity against breast cancer cell lines, displaying moderate activity and indicating the therapeutic potential of these synthesized compounds in cancer treatment (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Activities
The development and evaluation of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been documented, with these compounds undergoing testing for antibacterial and antifungal activities. This research underscores the antimicrobial potential of azetidinone derivatives, contributing to the search for new antibacterial and antifungal agents (Shah et al., 2014).
Role in Organic Light-Emitting Diodes (OLEDs)
Another interesting application is found in the field of electronics, where oxadiazole derivatives, such as those containing pyridinyl groups, have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds have demonstrated significant efficiency as electron-transporting and exciton-blocking materials, contributing to the development of high-efficiency OLEDs with reduced driving voltages and improved performance across the spectrum of basic colors (Shih et al., 2015).
Antimicrobial and Antitubercular Agents
Furthermore, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand their mechanisms, highlighting their potential as antitubercular agents, with some compounds showing good activity against various bacterial strains, including M. tuberculosis (Shingare et al., 2022).
Safety And Hazards
- The product is not intended for human or veterinary use.
- For research use only.
Zukünftige Richtungen
- Further research is needed to explore its pharmacological activities and potential applications.
Please note that the information provided here is based on available data, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)16-6-8-17(9-7-16)28(25,26)24-12-15(13-24)19-22-18(23-27-19)14-5-4-10-21-11-14/h4-11,15H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMRIVIAWTHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)
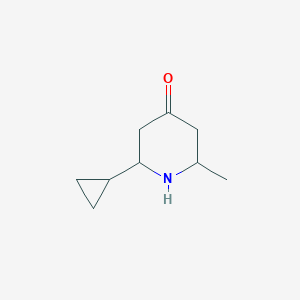
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)
![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)
![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)
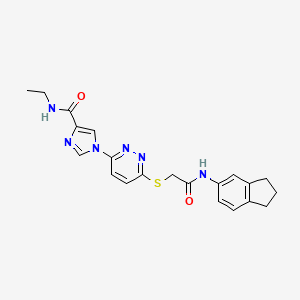
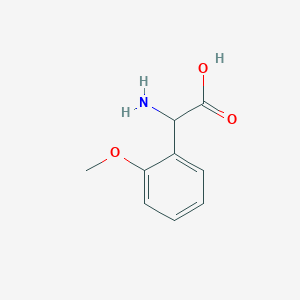
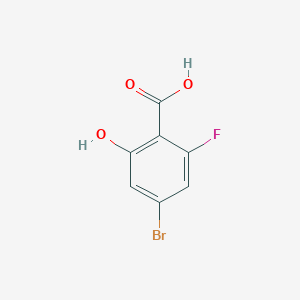
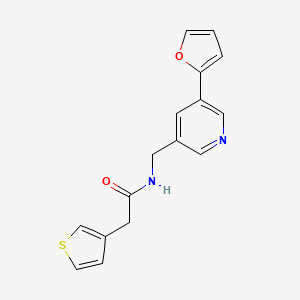
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)
